Naphthalen-1-ylmethanamine;hydrobromide

Descripción general

Descripción

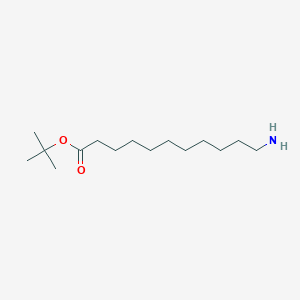

“Naphthalen-1-ylmethanamine;hydrobromide” is a chemical compound with the molecular formula C11H12BrN . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of naphthalen-1-yl-acetic acid benzylidene/ (1-phenyl-ethylidene)-hydrazides was synthesized and tested for antiviral, antibacterial, and antifungal activities . Another study described an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various analytical techniques suitable for characterizing pharmaceutical compounds . These techniques provide structural and conformational information, as well as insights into dynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the properties of soil contaminated by petroleum hydrocarbons were analyzed, and significant effects of contaminants on clay soil were observed .

Aplicaciones Científicas De Investigación

1. Metabolism and Toxicology Studies

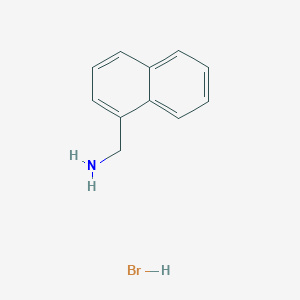

Naphthalene, a component of Naphthalen-1-ylmethanamine hydrobromide, has been studied for its metabolism in the human liver. Research conducted by Cho, Rose, and Hodgson (2006) indicated that human cytochromes P450 play a critical role in metabolizing naphthalene. This study provides insights into the possible toxicological impact of naphthalene on human health.

2. Antimicrobial and Antifungal Activity

Studies have shown that derivatives of Naphthalen-1-ylmethanamine hydrobromide exhibit significant antimicrobial activities. For instance, Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and found notable antimicrobial activity against various bacterial and fungal species.

3. Environmental Pollution Studies

Naphthalene, a component of Naphthalen-1-ylmethanamine hydrobromide, is a well-known environmental pollutant. Research by Hassanshahian and Amini Boroujeni (2016) focused on isolating and identifying naphthalene-degrading bacteria from the Persian Gulf, contributing to the understanding of bioremediation methods for aromatic contaminated sites.

4. Anticancer Research

The potential anticancer properties of Naphthalen-1-ylmethanamine hydrobromide derivatives have been investigated. Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for its anticancer properties, indicating the compound's potential in cancer treatment.

Safety and Hazards

Mecanismo De Acción

Target of Action

Naphthalene derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . The specific targets of these activities are diverse and depend on the specific derivative and its functional groups.

Mode of Action

For instance, some naphthalene-based compounds can inhibit the growth of certain fungi by interacting with key proteins and disrupting normal cellular processes .

Biochemical Pathways

For instance, they can affect cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Pharmacokinetics

It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can significantly impact its pharmacokinetic profile .

Result of Action

Naphthalene derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of Naphthalen-1-ylmethanamine hydrobromide can be influenced by various environmental factors. For instance, the stability of naphthalenide-driven reactions, which are used to synthesize certain naphthalene derivatives, can be affected by factors such as the type of alkali metal used, the type of solvent, temperature, and storage time .

Propiedades

IUPAC Name |

naphthalen-1-ylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMACBQOVLUODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)

![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)